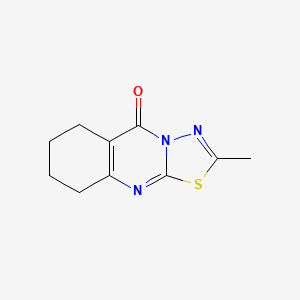

5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-methyl-

説明

合成方法

合成経路と反応条件

5H-1,3,4-チアゾロ[2,3-b]キナゾリン-5-オン, 6,7,8,9-テトラヒドロ-2-メチル- の合成は、通常、適切な前駆体の環化を伴います。一般的な方法の1つは、3-アミノ-2-チオキソ-1,2,3,4-テトラヒドロキナゾリン-4-オンとカルボン酸およびオキシ塩化リン (POCl3) を反応させることです。 別の方法には、3-アリールメチリデンアミノ-2-チオキソ-1,2,3,4-テトラヒドロキナゾリン-4-オンを酢酸中の塩素酸カリウムで酸化する方法があります.

工業的製造方法

この化合物の工業的製造方法は、広く文書化されていませんが、おそらく実験室規模の合成手順のスケールアップを伴うでしょう。これには、収率と純度を高くするために反応条件を最適化すること、およびオキシ塩化リンや塩素酸カリウムなどの反応性化学物質の取り扱いに関する安全対策の実施が含まれます。

特性

CAS番号 |

116805-48-2 |

|---|---|

分子式 |

C10H11N3OS |

分子量 |

221.28 g/mol |

IUPAC名 |

2-methyl-6,7,8,9-tetrahydro-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |

InChI |

InChI=1S/C10H11N3OS/c1-6-12-13-9(14)7-4-2-3-5-8(7)11-10(13)15-6/h2-5H2,1H3 |

InChIキー |

HGEKKZLUEPYLJK-UHFFFAOYSA-N |

正規SMILES |

CC1=NN2C(=O)C3=C(CCCC3)N=C2S1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-methyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with carboxylic acids and phosphorus oxychloride (POCl3). Another approach includes the oxidation of 3-arylmethylidenamino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with potassium chlorate in acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive chemicals like phosphorus oxychloride and potassium chlorate.

化学反応の分析

科学的研究の応用

5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-methyl- has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential antitumor activity.

Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.

作用機序

類似の化合物との比較

類似の化合物

2-アリール-5H-1,3,4-チアゾロ[2,3-b]キナゾリン-5-オン: これらの化合物は、類似の核構造を共有していますが、アリール基に結合した置換基が異なります.

5H-ベンゾiチアゾロ[3,2-a]キナゾリン-6,7-ジオン: これらの化合物は、類似の縮合環系を持っていますが、化学的特性と生物学的活性を変化させる可能性のある追加の官能基が含まれています.

独自性

5H-1,3,4-チアゾロ[2,3-b]キナゾリン-5-オン, 6,7,8,9-テトラヒドロ-2-メチル- は、チアゾール環とキナゾリン環の特定の融合、およびテトラヒドロとメチル基の存在により、ユニークです。

類似化合物との比較

Similar Compounds

2-aryl-5H-1,3,4-thiadiazolo(2,3-b)quinazolin-5-ones: These compounds share a similar core structure but differ in the substituents attached to the aryl group.

5H-benzo(i)(1,3,4)thiadiazolo(3,2-a)quinazoline-6,7-diones: These compounds have a similar fused ring system but include additional functional groups that may alter their chemical properties and biological activities.

Uniqueness

5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-methyl- is unique due to its specific fusion of thiadiazole and quinazoline rings, as well as the presence of a tetrahydro and methyl group

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。